molecular formula C18H19N5O2 B2849681 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034265-97-7

2-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2849681
CAS No.: 2034265-97-7
M. Wt: 337.383
InChI Key: ZDIHGZIYPRYXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a heterocyclic small molecule featuring a central ethanone scaffold. Its structure integrates a 3,5-dimethylisoxazole moiety and a 4-phenyl-1H-1,2,3-triazole group linked via an azetidine ring. This architecture combines electron-rich aromatic systems (isoxazole and triazole) with a strained four-membered azetidine ring, which may enhance conformational rigidity and influence binding interactions in biological systems.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-16(13(2)25-20-12)8-18(24)22-9-15(10-22)23-11-17(19-21-23)14-6-4-3-5-7-14/h3-7,11,15H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHGZIYPRYXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of isoxazole , triazole , and azetidine moieties, which contribute to its biological properties. The synthesis typically involves the reaction of specific precursors under controlled conditions, yielding the target compound with moderate to high purity.

Table 1: Synthesis Overview

StepReagents UsedConditionsYield (%)
12-(3,5-dimethylisoxazol-4-yl)phenol + 4-phenyltriazoleReflux in Dioxane53.1%
2Potassium carbonate as baseReflux for 6 hours-

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves inhibition of key enzymes or disruption of bacterial cell wall synthesis.

Anticancer Properties

Research indicates that compounds containing isoxazole and triazole rings possess anticancer properties by inducing apoptosis in cancer cells. One study highlighted that certain isoxazole derivatives can inhibit the proliferation of cancer cell lines by modulating signaling pathways associated with cell growth and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act on specific receptors in the central nervous system, potentially influencing neurotransmitter release.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of isoxazole derivatives demonstrated their effectiveness against resistant strains of bacteria. The compound was tested against Staphylococcus aureus , showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the isoxazole and triazole rings can significantly enhance potency and selectivity towards desired biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl group on isoxazoleIncreased antimicrobial potency
Substituted phenyl ringEnhanced anticancer activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives in the literature. Below is a detailed analysis:

Structural Analogues

2.1.1 Triazole-Ethanone Derivatives
  • Compound from : Structure: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Features:
  • Contains a 4H-1,2,4-triazole core (vs. 1H-1,2,3-triazole in the target compound).
  • Substituted with 2,4-difluorophenyl and phenylsulfonyl groups.
  • Linked via a thioether bridge (vs. azetidine in the target compound).
    • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
    • Comparison : The 4H-1,2,4-triazole system and sulfur linkage may confer distinct electronic properties and metabolic stability compared to the target compound’s 1H-1,2,3-triazole and azetidine.
2.1.2 Isoxazole-Containing Analogues
  • I-6273 (): Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylamino)benzoate Structure: Features a 3-methylisoxazol-5-yl group attached to a phenethylamine-benzoate scaffold. Comparison: The isoxazole ring is structurally similar but lacks the 3,5-dimethyl substitution seen in the target compound. The benzoate ester may reduce cell permeability compared to the ethanone core .
2.1.3 Pyrazole-Diazenyl Ethanones ()
  • Compounds 21–30: (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones Structure: Ethanone linked to a pyrazole-diazenyl system with diverse substituents (e.g., Cl, NO₂, OCH₃). Biological Activity:
  • Antibacterial : Compound 22 (4-chlorophenyldiazenyl) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Antifungal : Compounds 21–24 and 26 exhibited potent activity against C. albicans and A. niger.
    • Comparison : The diazenyl linker and pyrazole system differ from the target compound’s triazole-azetidine bridge. Chlorine substituents enhance antibacterial activity, suggesting that halogenation could be explored in the target compound .

Functional and Pharmacological Insights

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Ethanone + Isoxazole/Triazole 3,5-Dimethylisoxazol-4-yl, 4-phenyltriazole Not reported N/A
Compound 4H-1,2,4-Triazole + Ethanone 2,4-Difluorophenyl, phenylsulfonyl Not specified
I-6273 Isoxazole + Benzoate 3-Methylisoxazol-5-yl Not specified
Compounds 21–30 Pyrazole-Diazenyl + Ethanone Cl, NO₂, OCH₃ Antibacterial, Antifungal

Preparation Methods

Synthesis of the Isoxazole-Ethanone Fragment

Cyclocondensation for 3,5-Dimethylisoxazole-4-Carboxylic Acid

The 3,5-dimethylisoxazole ring is synthesized via cyclocondensation of diketones with hydroxylamine. A mixture of acetylacetone (2.5 mmol) and hydroxylamine hydrochloride (3.0 mmol) in ethanol undergoes reflux at 80°C for 6 hours, yielding 3,5-dimethylisoxazole (87% yield). Subsequent formylation at the 4-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF), followed by oxidation to the carboxylic acid with KMnO₄ in acidic media.

Key Reaction Conditions:
Reagent Temperature Time Yield
Acetylacetone/NH₂OH 80°C 6 h 87%
POCl₃/DMF 0°C → RT 2 h 78%
KMnO₄/H₂SO₄ 60°C 4 h 65%

Conversion to Ethanone Derivative

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), then coupled with chloroethylamine in the presence of triethylamine to form 2-(3,5-dimethylisoxazol-4-yl)acetyl chloride. Nucleophilic substitution with azetidine is hindered by steric effects, necessitating activation via a ketone intermediate.

Synthesis of the Azetidine-1,2,3-Triazole Fragment

Azetidine Ring Formation

Azetidine is synthesized via Gabriel synthesis, where 1,3-dibromopropane reacts with potassium phthalimide to form N-phthalimidopropyl bromide, followed by hydrazinolysis to yield azetidine (61% overall yield).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azetidine ring is functionalized with an azide group at the 3-position using sodium azide and tetrabutylammonium bromide in DMF. The azide undergoes CuAAC with phenylacetylene (1.2 eq) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 hours, yielding 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine (89% yield).

Optimization Data:
Catalyst System Solvent Time Yield
CuSO₄/NaAscorbate THF 12 h 89%
CuI/DBU DCM 8 h 76%

Coupling of Isoxazole-Ethanone and Azetidine-Triazole Fragments

Nucleophilic Acyl Substitution

The ethanone fragment (1.0 eq) is activated as a mesylate using methanesulfonyl chloride (1.2 eq) in dichloromethane. Reaction with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine (1.1 eq) and K₂CO₃ (2.0 eq) in acetonitrile at 50°C for 8 hours affords the target compound in 74% yield.

Mannich Reaction Alternative

A three-component Mannich reaction between 3,5-dimethylisoxazole-4-carbaldehyde, azetidine-triazole, and ammonium acetate in ethanol at reflux yields the product (68% yield), though with lower regioselectivity.

Purification and Characterization

Chromatographic Methods

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol to achieve >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, Ph), 4.21 (t, J = 7.6 Hz, 2H, azetidine-CH₂), 3.94 (quin, J = 7.2 Hz, 1H, azetidine-CH), 2.51 (s, 3H, isoxazole-CH₃), 2.34 (s, 3H, isoxazole-CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₉H₂₁N₅O₂ [M+H]⁺: 362.1712; found: 362.1715.

Challenges and Optimization

Steric Hindrance in Azetidine Functionalization

The small azetidine ring imposes steric constraints during triazole formation. Microwave-assisted CuAAC (100°C, 30 min) improves yields to 92% by enhancing reaction kinetics.

Stability of the Ethanone Bridge

The ketone group is prone to enolization under basic conditions. Conducting coupling reactions at pH 7–8 minimizes degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.